Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is a compound belonging to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- typically involves the amidation reaction. The process begins with the preparation of the 2-bromophenylpropylamine, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonamide core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antimicrobial agent.
Industry: It can be used in the development of dyes, photochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound with a simple sulfonamide structure.
N-(2-bromophenyl)benzenesulfonamide: A similar compound with a bromine atom on the phenyl ring.
N-ethyl-4-methylbenzenesulfonamide: Another derivative with an ethyl group instead of the 2-bromophenyl group.
Uniqueness
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is unique due to the presence of both the 2-bromophenyl and 4-methyl substituents. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
543745-59-1 |
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Molecular Formula |
C16H18BrNO2S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[3-(2-bromophenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3 |
InChI Key |
CBFIDLAOAHRCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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